molecular formula C20H23NO4 B302905 4-{[(4-Tert-pentylphenoxy)acetyl]amino}benzoic acid

4-{[(4-Tert-pentylphenoxy)acetyl]amino}benzoic acid

Numéro de catalogue B302905
Poids moléculaire: 341.4 g/mol
Clé InChI: XQJRBTUDZBLIFE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-{[(4-Tert-pentylphenoxy)acetyl]amino}benzoic acid, commonly known as TPCA-1, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its potential therapeutic applications. TPCA-1 has been found to inhibit the activity of Nuclear Factor-kappaB (NF-κB), a transcription factor that is known to play a critical role in cancer development and progression. In

Applications De Recherche Scientifique

TPCA-1 has been extensively studied for its potential therapeutic applications in cancer treatment. NF-κB is known to play a critical role in cancer development and progression by promoting cell proliferation, survival, and invasion. TPCA-1 has been found to inhibit the activity of NF-κB, thereby suppressing the growth and metastasis of cancer cells. TPCA-1 has been shown to be effective against a wide range of cancer types, including breast, prostate, lung, and pancreatic cancer.

Mécanisme D'action

TPCA-1 works by inhibiting the activity of the IKK complex, which is responsible for the activation of NF-κB. The IKK complex phosphorylates IκB, a protein that binds to NF-κB and prevents its translocation to the nucleus. When IκB is phosphorylated, it is degraded, allowing NF-κB to translocate to the nucleus and activate target genes. TPCA-1 inhibits the activity of the IKK complex, thereby preventing the phosphorylation of IκB and the activation of NF-κB.
Biochemical and Physiological Effects:
TPCA-1 has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, TPCA-1 has been found to have anti-inflammatory effects by inhibiting the activity of NF-κB. TPCA-1 has also been found to have neuroprotective effects by inhibiting the activation of microglia, which are immune cells in the brain that can cause inflammation and damage to neurons.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using TPCA-1 in lab experiments is its specificity for the IKK complex. TPCA-1 has been found to be highly selective for the IKK complex and does not inhibit other kinases. This specificity makes TPCA-1 a valuable tool for studying the role of the IKK complex in various cellular processes. However, one limitation of using TPCA-1 is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Orientations Futures

There are several future directions for research on TPCA-1. One area of interest is the development of more potent and selective inhibitors of the IKK complex. Another area of interest is the investigation of the role of NF-κB in various disease states, such as autoimmune disorders and neurodegenerative diseases. Additionally, the potential use of TPCA-1 in combination with other cancer therapies is an area of ongoing investigation. Overall, TPCA-1 holds promise as a potential therapeutic agent for the treatment of cancer and other diseases.

Méthodes De Synthèse

The synthesis of TPCA-1 involves the reaction of 4-tert-pentylphenol with 4-chlorobenzoyl chloride to form 4-tert-pentylphenyl 4-chlorobenzoate. This intermediate product is then reacted with 4-aminobenzoic acid to form TPCA-1. The synthesis of TPCA-1 is a multistep process that requires careful control of reaction conditions to ensure high yield and purity.

Propriétés

Nom du produit

4-{[(4-Tert-pentylphenoxy)acetyl]amino}benzoic acid

Formule moléculaire

C20H23NO4

Poids moléculaire

341.4 g/mol

Nom IUPAC

4-[[2-[4-(2-methylbutan-2-yl)phenoxy]acetyl]amino]benzoic acid

InChI

InChI=1S/C20H23NO4/c1-4-20(2,3)15-7-11-17(12-8-15)25-13-18(22)21-16-9-5-14(6-10-16)19(23)24/h5-12H,4,13H2,1-3H3,(H,21,22)(H,23,24)

Clé InChI

XQJRBTUDZBLIFE-UHFFFAOYSA-N

SMILES

CCC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)O

SMILES canonique

CCC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.